molecular formula C29H27N3O6S B2836751 2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-78-0

2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Katalognummer: B2836751
CAS-Nummer: 893299-78-0
Molekulargewicht: 545.61
InChI-Schlüssel: FADVOJBJOIJHDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core substituted with a 2-methylbenzyl group at position 6 and a 3,4,5-trimethoxyphenyl group at position 2. The 5,5-dioxide moiety indicates sulfonation at the thiazine ring. Its synthesis typically involves multistep reactions starting from methyl anthranilate, followed by N-alkylation, ring closure, and multicomponent reactions with malononitrile and substituted aldehydes .

Eigenschaften

IUPAC Name

2-amino-6-[(2-methylphenyl)methyl]-5,5-dioxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O6S/c1-17-9-5-6-10-18(17)16-32-22-12-8-7-11-20(22)26-28(39(32,33)34)25(21(15-30)29(31)38-26)19-13-23(35-2)27(37-4)24(14-19)36-3/h5-14,25H,16,31H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVOJBJOIJHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic organic molecule characterized by a unique structural arrangement that incorporates pyrano and benzothiazine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.

Chemical Structure and Properties

The molecular formula of this compound is C29H27N3O6SC_{29}H_{27}N_{3}O_{6}S with a molecular weight of approximately 545.61 g/mol . The structure features several functional groups including amino and carbonitrile functionalities that may influence its biological activity.

PropertyValue
Molecular FormulaC29H27N3O6SC_{29}H_{27}N_{3}O_{6}S
Molecular Weight545.61 g/mol
CAS NumberN/A
Purity>90%

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. These include:

  • Antimicrobial Activity : Many derivatives of heterocyclic compounds show significant antimicrobial properties against various bacterial strains .
  • Anticancer Activity : Thiadiazole and related compounds have been documented to possess anticancer properties, particularly against cell lines such as HepG-2 and A-549 .
  • Anti-inflammatory Effects : Some studies suggest that derivatives may also exhibit anti-inflammatory effects .

Case Studies

  • Anticancer Activity : A study focusing on related compounds demonstrated that certain derivatives showed promising results against cancer cell lines. For example, a derivative similar to the target compound exhibited an IC50 value of 8.03 μM against A-549 lung cancer cells .
  • Antimicrobial Screening : A series of thiadiazole derivatives were evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. Compounds showed varying degrees of effectiveness compared to standard antibiotics .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the presence of the amino group may enhance interaction with biological targets such as enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to the target compound:

Compound NameStructural FeaturesUnique Properties
2-Amino-6-(3-methylbenzyl)-4-(4-trifluoromethylphenyl)-4,6-dihydropyrano...Similar heterocyclic structureEnhanced electronic properties due to trifluoromethyl group
2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano...Contains methoxy substituentsPotentially different reactivity profiles

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula: C29H27N3O6S
  • Molecular Weight: 545.62 g/mol
  • CAS Number: Not available
  • Purity: >90%

Structural Characteristics

The compound features a unique structure that includes a benzothiazine core, which is known for its diverse biological activities. The presence of multiple functional groups, including methoxy and amino groups, enhances its potential reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds containing a benzothiazine nucleus exhibit promising anticancer properties. A study demonstrated the synthesis of various benzothiazines and their evaluation against cancer cell lines, suggesting that modifications to the benzothiazine structure can enhance cytotoxic effects .

Antimicrobial Properties:
The compound's structural features may also confer antimicrobial activity. Benzothiazine derivatives have been shown to possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Biological Studies

Proteomics Research:
As indicated by its availability in biochemical catalogs, this compound is utilized in proteomics research. It can serve as a biochemical probe to study protein interactions and functions within cellular environments .

Enzyme Inhibition Studies:
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Investigations into the inhibition mechanisms can provide insights into its potential therapeutic applications .

Synthetic Applications

Synthesis of Novel Compounds:
The synthesis of this compound can be explored as a route to develop new derivatives with enhanced biological activity. The methodology involving solid-phase synthesis and conjugate addition reactions has been documented, allowing researchers to create libraries of related compounds for screening .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Benzothiazine Derivative AAnticancer
Benzothiazine Derivative BAntimicrobial
2-Amino-6-(2-methylbenzyl)...Proteomics

Table 2: Synthesis Methods

MethodologyDescriptionReference
Solid-Phase SynthesisPreparation of aryl thiourea on resin
Conjugate AdditionReaction catalyzed by trifluoroacetic acid

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of various benzothiazine derivatives on human cancer cell lines. The results indicated that modifications to the substituents significantly influenced the activity, highlighting the potential of the benzothiazine framework for developing anticancer agents.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized benzothiazines. The compounds were tested against multiple bacterial strains, showing varying degrees of effectiveness and suggesting pathways for further optimization.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s activity and selectivity are influenced by substituents on the benzothiazine and phenyl rings. Key analogs include:

Table 1: Structural and Functional Comparison of Pyranobenzothiazine Derivatives
Compound Name Substituents Biological Activity Key Findings
Target Compound : 2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 6: 2-methylbenzyl; 4: 3,4,5-trimethoxyphenyl MAO-B selective inhibitor High potency due to trimethoxy group enhancing hydrophobic binding .
Compound 6h () 6: benzyl; 4: unsubstituted phenyl MAO-B selective inhibitor Lower potency than target compound; absence of electron-donating groups reduces enzyme affinity .
Compound 7q () 6: methyl; 4: 4-fluorophenyl MAO-A selective inhibitor Fluorine substituent increases electronegativity, favoring MAO-A selectivity .
Compound 6d () 6: benzyl; 4: 3-methoxyphenyl Dual MAO-A/MAO-B inhibitor Single methoxy group provides moderate dual activity .
Analog from : 2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 4: 4-methylphenyl Not reported Methyl group lacks electron-donating capacity, likely reducing MAO inhibition .
Compound 6o () 4: 3-methoxy-4-((4-methylbenzyl)oxy)phenyl; 6: hydroxymethyl Not reported Hydroxymethyl group may improve solubility but reduce MAO binding due to polarity .

Molecular Interactions

  • Trimethoxyphenyl Group : The 3,4,5-trimethoxy substitution in the target compound forms π-π stacking and hydrogen bonds with MAO-B’s FAD cofactor, as predicted by docking simulations .
  • 2-Methylbenzyl Group : Enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted benzyl analogs .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves a multi-step protocol:

Pyran ring formation : React a benzothiazine precursor with a substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF).

Cyclization : Use acetic anhydride/acetic acid with NaOAc as a catalyst to form the benzothiazine moiety.

Purification : Crystallize the product from ethanol or DMF/water mixtures.
Key Conditions: Reflux at 80–100°C for 2–12 hours, monitored by TLC .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d₆) to confirm substituent positions (e.g., δ 2.24 ppm for CH₃ groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 503.5) .
  • IR Spectroscopy : Detect functional groups (e.g., CN stretch at ~2,219 cm⁻¹) .

Q. What solubility challenges arise during formulation?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility. Methodological solutions include:

  • Co-solvent systems : Blend DMSO with PEG-400 (1:4 v/v).
  • Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability .

Advanced Research Questions

Q. How do substituents influence structure-activity relationships (SAR)?

Substituent PositionFunctional GroupObserved Activity
6-(2-methylbenzyl)MethylEnhanced lipophilicity, improved cell membrane penetration
4-(3,4,5-trimethoxyphenyl)MethoxyIncreased π-π stacking with kinase active sites
3-CarbonitrileNitrileStabilizes hydrogen bonding with target proteins
Note: Fluorine or ethoxy substitutions at position 6 reduce potency due to steric hindrance .

Q. How can computational modeling optimize target binding?

  • Molecular docking : Use AutoDock Vina to simulate interactions with casein kinase 2 (CK2).
  • DFT calculations : Predict electron distribution at the nitrile group to guide derivatization .

Q. How to address contradictions in biological activity data?

Discrepancies arise from:

  • Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) using standardized MTT assays.
  • Structural analogs : Compare 2-methylbenzyl (IC₅₀ = 12 µM) vs. 4-fluorobenzyl (IC₅₀ = 28 µM) to identify critical substituents .

Q. What mechanistic pathways underlie its anticancer activity?

  • Kinase inhibition : Selective inhibition of CK2 (Ki = 0.8 µM) via competitive binding at the ATP pocket.
  • Apoptosis induction : Caspase-3 activation confirmed via Western blot in treated HeLa cells .

Q. How to develop HPLC methods for quantification?

  • Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.
  • Detection : UV at 254 nm, retention time ~8.2 minutes .

Q. What strategies ensure regioselectivity during synthesis?

  • Temperature control : Maintain 60°C during cyclization to prevent byproduct formation.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to CK2 in lysates.
  • CRISPR knockouts : Compare activity in CK2-deficient vs. wild-type cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.